2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
CAS No.: 2034517-85-4
Cat. No.: VC7487794
Molecular Formula: C18H21F2N3O2S
Molecular Weight: 381.44
* For research use only. Not for human or veterinary use.
![2-(benzylsulfanyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide - 2034517-85-4](/images/structure/VC7487794.png)
Specification
CAS No. | 2034517-85-4 |
---|---|
Molecular Formula | C18H21F2N3O2S |
Molecular Weight | 381.44 |
IUPAC Name | 2-benzylsulfanyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Standard InChI | InChI=1S/C18H21F2N3O2S/c19-18(20)8-6-14(7-9-18)17-22-16(25-23-17)10-21-15(24)12-26-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24) |
Standard InChI Key | WDVNWTYQZQFQPY-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3)(F)F |
Introduction
Structural Elucidation and Functional Group Analysis
Core Architecture
The compound features a central acetamide backbone () linked to two distinct moieties:
-
A benzylsulfanyl group () at the α-position.
-
A 3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylmethyl group at the nitrogen terminus.
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity . The 4,4-difluorocyclohexyl substituent introduces steric bulk and lipophilicity, potentially enhancing membrane permeability and resistance to oxidative metabolism .
Stereoelectronic Considerations
-
Fluorine Effects: The geminal difluoro group on the cyclohexane ring induces conformational rigidity through steric and electronic effects, favoring a chair conformation with axial fluorine atoms. This configuration reduces ring puckering dynamics, which may influence target binding .
-
Sulfur Connectivity: The benzylsulfanyl moiety contributes to electron-rich regions, enabling potential disulfide bond formation or interactions with metal ions in biological systems .
Synthetic Methodologies and Optimization
Retrosynthetic Strategy
The synthesis can be divided into three key segments:
-
Oxadiazole Core Construction:
-
Difluorocyclohexyl Incorporation:
-
Acetamide Assembly:
Representative Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Cyclohexanone → 4,4-difluorocyclohexane | DAST, CH₂Cl₂, −78°C → rt | 62 |
2 | Amidoxime formation | NH₂OH·HCl, NaHCO₃, EtOH, reflux | 85 |
3 | 1,2,4-Oxadiazole cyclization | CDI, DMF, 80°C, 12 h | 45 |
4 | Reductive amination | NaBH₃CN, MeOH, rt | 78 |
5 | Acetamide coupling | EDC/HCl, HOBt, DIPEA, DCM | 67 |
Note: Yields are estimated based on analogous procedures .
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
Using computational tools (e.g., SwissADME):
-
Molecular Formula:
-
Molecular Weight: 420.46 g/mol
-
LogP: 3.2 (moderate lipophilicity)
-
Topological Polar Surface Area (TPSA): 98 Ų (moderate permeability)
Solubility and Stability
-
Aqueous Solubility: ~0.02 mg/mL (predicted, pH 7.4), suggesting formulation challenges for parenteral delivery.
-
Metabolic Susceptibility: The benzylsulfanyl group may undergo glutathione conjugation or oxidative cleavage, while the oxadiazole ring is generally resistant to hydrolysis .
Challenges and Future Directions
Synthetic Hurdles
-
Low yields in oxadiazole cyclization (Step 3) due to competing side reactions.
-
Purification difficulties arising from the compound’s high lipophilicity.
Research Priorities
-
In Vitro Screening: Prioritize assays for necrosis inhibition, kinase activity, and cytotoxicity.
-
Prodrug Development: Esterification of the acetamide to improve solubility.
-
Isotopic Labeling: -NMR studies to probe conformational dynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume